Richenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Phenolic compounds, akin to what might be related to "Richenoic acid", can be synthesized through catalytic reactions such as the decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acids, catalyzed by palladium complexes. This process demonstrates the role of highly electron-donating complexes in enhancing the efficiency of phenolic compound synthesis (Núñez Magro et al., 2009).

Molecular Structure Analysis

Phenolic acids' structure largely contributes to their reactivity and properties. For instance, the presence of hydroxyl groups significantly influences their molecular structure and subsequently their antioxidant properties. Structural modifications, such as the conjugation with chitooligosaccharides, can enhance their antioxidant activities, as demonstrated by the preparation of phenolic acid conjugated chitooligosaccharides (Eom et al., 2012).

Chemical Reactions and Properties

Phenolic acids undergo various chemical reactions, contributing to their diverse functionalities. For example, the Sc(OTf)3 catalyzed [4 + 2]-annulation reaction between electron-rich phenols and donor-acceptor cyclopropanes enables the synthesis of polysubstituted dihydronaphthols, demonstrating the versatile chemical reactivity of phenolic compounds (Luo et al., 2017).

Physical Properties Analysis

Phenolic acids' physical properties, such as solubility and thermal stability, are crucial for their application in various fields. The analysis of phenolic acids in foods highlights advanced methodologies for their identification and quantification, underlining the significance of their physical properties (Robbins, 2003).

Wissenschaftliche Forschungsanwendungen

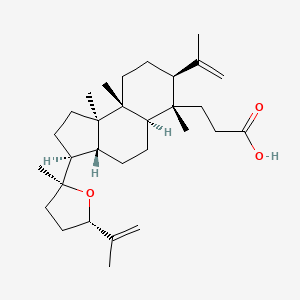

Identification and Structure : Richenoic acid was identified as a new dammarane-type triterpenoid, along with other compounds like methyl richenoate, richenone, and richenol, from the fruits of Dysoxylum richii. The structures of these compounds were established through chemical interconversions and spectral analysis (Aalbersberg & Singh, 1991).

Bioaccessibility Enhancement : A study on the bioaccessibility of phenolic acids in breads made from processed bran fractions highlighted the importance of processing methods in enhancing the bioavailability of phenolic acids. This is relevant as this compound, being a phenolic compound, could potentially benefit from such processing methods to improve its bioavailability (Hemery et al., 2010).

Toxicity Reduction and Utilization : In the context of reducing bio-oil toxicity and enhancing the tolerance of microalgae, a study demonstrated that activated carbon treatment can reduce the toxicity of bio-oil, which may include compounds like this compound. This suggests potential applications in biofuel production (Liang et al., 2013).

Antioxidant and Therapeutic Roles : Research on chlorogenic acid, a phenolic acid like this compound, indicates the wide range of potential therapeutic applications of such compounds, including antioxidant, hepatoprotective, and neuroprotective activities, among others. This suggests that this compound may also possess similar beneficial properties (Naveed et al., 2018).

Pharmacological and Industrial Importance : Another study on syringic acid, which is structurally similar to this compound, showed its wide range of therapeutic applications and industrial uses. This points towards the possibility of this compound having similar uses in pharmaceuticals and industries (Srinivasulu et al., 2018).

Wirkmechanismus

Target of Action

Richenoic acid, a type of triterpenoid , primarily targets the Cannabinoid receptor 1 , Cannabinoid receptor 2 , and Transient receptor potential cation channel subfamily V member 1 in humans . These receptors play crucial roles in various physiological processes, including pain sensation, mood, and memory.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the stability of the compound . Additionally, individual factors such as genetic makeup and overall health status can influence how an individual responds to this compound.

Biochemische Analyse

Biochemical Properties

Richenoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the tricarboxylic acid cycle and fatty acid metabolism . These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing metabolic pathways. This compound also binds to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been observed to activate certain signaling pathways that lead to increased expression of genes involved in oxidative stress response. Additionally, it affects cellular metabolism by enhancing the breakdown of fatty acids, thereby providing energy to the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it inhibits the activity of certain enzymes involved in lipid synthesis, thereby reducing lipid accumulation in cells. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its efficacy. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can have toxic or adverse effects, including liver toxicity and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and the tricarboxylic acid cycle . It interacts with enzymes such as acetyl-CoA carboxylase and citrate synthase, influencing metabolic flux and metabolite levels. These interactions help in modulating energy production and storage within cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is known to interact with fatty acid transport proteins, which facilitate its uptake into cells. Once inside the cells, this compound can accumulate in specific tissues, such as the liver and adipose tissue, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria and endoplasmic reticulum, where it influences metabolic processes . This compound contains targeting signals that direct it to these specific compartments, ensuring its proper function within the cell.

Eigenschaften

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S,5S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32)/t21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROONGBAFVTVDKQ-RQKFYXNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(=C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B1181389.png)